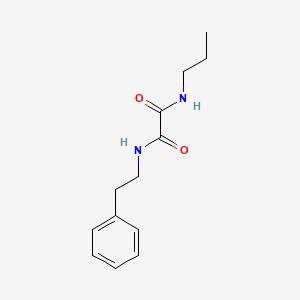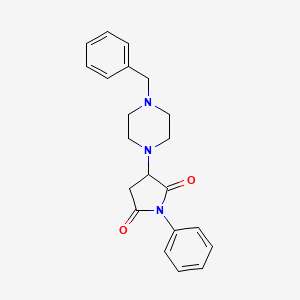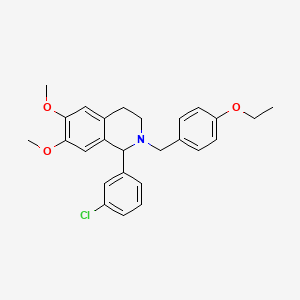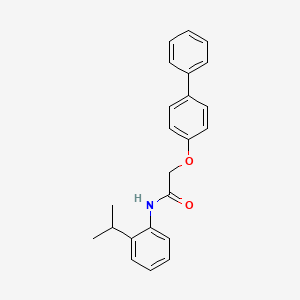
N-(2-phenylethyl)-N'-propylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-N'-propylethanediamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by a team of researchers at the University of Munich and has since been the subject of numerous scientific investigations.
Mécanisme D'action
FTY720 acts as a sphingosine-1-phosphate (S1P) receptor modulator, binding to S1P receptors on lymphocytes and preventing them from leaving lymph nodes and entering the bloodstream. This reduces the number of lymphocytes in the blood and prevents them from attacking the myelin sheath in the central nervous system, which is the underlying cause of MS.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects, including the reduction of lymphocyte counts in the blood, the inhibition of T-cell migration, and the modulation of cytokine production. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FTY720 in lab experiments is its ability to reduce the number of lymphocytes in the blood, which can be useful in studying the role of lymphocytes in various diseases. However, FTY720 has some limitations, including its potential toxicity and the fact that it may not be effective in all patients.
Orientations Futures
There are several potential future directions for research on FTY720. One area of interest is the development of more potent and selective S1P receptor modulators that may be more effective in treating MS and other autoimmune diseases. Another area of interest is the investigation of FTY720's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of FTY720 and its potential side effects.
Méthodes De Synthèse
FTY720 is synthesized by reacting 2-aminoethanol with 2-phenylethylamine to form N-(2-phenylethyl)-2-aminoethanol, which is then reacted with propionyl chloride to form N-(2-phenylethyl)-N'-propionyl-2-aminoethanol. This compound is then treated with thionyl chloride to form N-(2-phenylethyl)-N'-propylethanediamide.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). It has been shown to reduce the frequency and severity of relapses in MS patients and to slow the progression of the disease. FTY720 has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N'-(2-phenylethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPBTUKDALHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N'-propylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)

![N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5209404.png)


![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)

![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)